molecular formula C15H22O3 B14835631 4-Cyclopropoxy-1,2-diisopropoxybenzene

4-Cyclopropoxy-1,2-diisopropoxybenzene

Cat. No.: B14835631
M. Wt: 250.33 g/mol
InChI Key: LAWRWNBASLLIHN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1,2-diisopropoxybenzene is a substituted benzene derivative featuring three ether substituents: a cyclopropoxy group at the para position (C4) and two isopropoxy groups at the ortho positions (C1 and C2). This compound’s structure imparts unique steric and electronic properties due to the strained cyclopropane ring and the bulky isopropoxy groups.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-cyclopropyloxy-1,2-di(propan-2-yloxy)benzene

InChI

InChI=1S/C15H22O3/c1-10(2)16-14-8-7-13(18-12-5-6-12)9-15(14)17-11(3)4/h7-12H,5-6H2,1-4H3

InChI Key

LAWRWNBASLLIHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1,2-diisopropoxybenzene can be achieved through several methods. One common approach involves the reaction of catechol with 2-iodopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 48 hours, followed by extraction and purification steps to obtain the desired product

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1,2-diisopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

4-Cyclopropoxy-1,2-diisopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Cyclopropoxy-1,2-diisopropoxybenzene exerts its effects is not well-documented. its molecular structure suggests that it may interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features of 4-Cyclopropoxy-1,2-diisopropoxybenzene with two related compounds from the provided evidence:

Compound Substituents CAS No. Physical State Primary Applications
This compound C4: Cyclopropoxy; C1/C2: Isopropoxy Not listed Likely liquid* Hypothesized: Catalysis, polymer science
4-Bromo-1,2-diaminobenzene C4: Bromo; C1/C2: Amino 1575-37-7 Solid Manufacturing, lab synthesis
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C3/C4: Dihydroxy; Side chain: Propenoic acid 331-39-5 Yellow crystals Pharmacology, food/cosmetic research

Notes:

  • *Physical state inferred from substituent bulk and analogous ethers.

Reactivity and Stability

  • This compound : The cyclopropane ring is highly strained, making it susceptible to ring-opening reactions under acidic or thermal conditions. The isopropoxy groups may sterically hinder electrophilic substitution at the benzene ring.
  • 4-Bromo-1,2-diaminobenzene: Bromine’s electronegativity directs electrophilic substitution to meta/para positions, while the amino groups act as strong activating substituents. However, this compound exhibits high toxicity, requiring stringent safety protocols .
  • Caffeic Acid: The dihydroxy groups participate in hydrogen bonding and redox reactions, while the propenoic acid chain enables conjugation with biomolecules. Its antioxidant properties make it valuable in pharmacological research .

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